molecular formula C17H25ClO2 B12613561 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde CAS No. 919109-48-1

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde

Cat. No.: B12613561
CAS No.: 919109-48-1
M. Wt: 296.8 g/mol
InChI Key: ZSXWJHGAOQGIIA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It contains a chloromethyl group, a hydroxyl group, and a nonyl chain attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde typically involves the chloromethylation of 2-hydroxy-5-nonylbenzaldehyde. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: 3-(Chloromethyl)-2-hydroxy-5-nonylbenzoic acid.

    Reduction: 3-(Chloromethyl)-2-hydroxy-5-nonylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is unique due to the presence of both a long nonyl chain and a chloromethyl group, which impart distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

919109-48-1

Molecular Formula

C17H25ClO2

Molecular Weight

296.8 g/mol

IUPAC Name

3-(chloromethyl)-2-hydroxy-5-nonylbenzaldehyde

InChI

InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-10-15(12-18)17(20)16(11-14)13-19/h10-11,13,20H,2-9,12H2,1H3

InChI Key

ZSXWJHGAOQGIIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C=O)O)CCl

Origin of Product

United States

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